3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Description

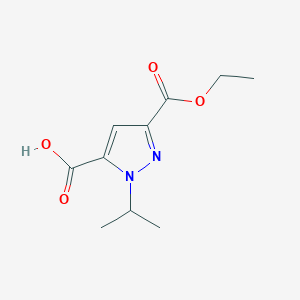

3-(Ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring:

- An ethoxycarbonyl group (CH₃CH₂OCO-) at position 3.

- An isopropyl group (propan-2-yl) at position 1.

- A carboxylic acid (-COOH) at position 4.

This structure combines electron-withdrawing (carboxylic acid, ethoxycarbonyl) and electron-donating (alkyl) substituents, influencing its physicochemical properties and reactivity. Pyrazole derivatives are widely used in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile functionalization and stability .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-16-10(15)7-5-8(9(13)14)12(11-7)6(2)3/h5-6H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKKLCJEAGYSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Structural Analogues

*Molecular weight calculated based on formula C₈H₁₀N₂O₄.

Physicochemical Properties

- Acidity :

- Solubility :

- Thermal Stability :

- Pyrazole derivatives with bulky substituents (e.g., 4-methoxyphenyl in ) show higher thermal stability (>200°C), whereas halogenated variants (e.g., Br in ) decompose at lower temperatures due to labile bonds.

Biological Activity

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be represented as follows:

- Molecular Formula : C9H12N2O4

- IUPAC Name : 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole carboxylic acids against various bacterial strains, demonstrating their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid have shown promising results in inhibiting cancer cell proliferation. For instance, a series of pyrazole derivatives were evaluated for their cytotoxicity against different cancer cell lines, revealing that modifications in the pyrazole structure significantly influence their antiproliferative activity .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The anti-inflammatory effects are often attributed to the ability of these compounds to interfere with signaling pathways involved in inflammation .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Evaluation | Showed IC50 values lower than standard chemotherapeutic agents in various cancer cell lines. |

| Inflammation Modulation | Inhibited TNF-alpha and IL-6 production in vitro, suggesting potential for treating inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.